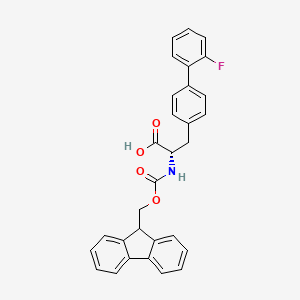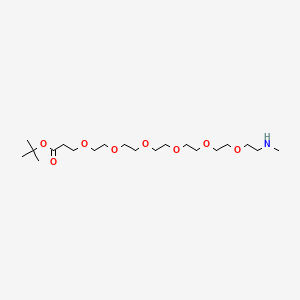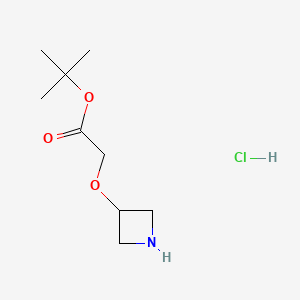
Boc-L-Tyr(2-azidoethyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Tyr(2-azidoethyl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The presence of the 2-azidoethyl group introduces a functional azide moiety, which is useful in various chemical reactions, particularly in click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group.
Introduction of the Azidoethyl Group: The hydroxyl group on the tyrosine side chain is modified to introduce the 2-azidoethyl group. This can be achieved through nucleophilic substitution reactions using azidoethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can undergo click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition reaction between azides and alkynes.
Reducing Agents: Such as triphenylphosphine, used to reduce azides to amines.
Major Products:
Triazoles: Formed from click reactions.
Amines: Formed from the reduction of azides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-L-Tyr(2-azidoethyl)-OH is used in the synthesis of peptides with azide functionalities for further modification.
Biology:
Protein Labeling: The azide group allows for the labeling of proteins through click chemistry, facilitating studies on protein interactions and functions.
Medicine:
Drug Development: The compound can be used to develop peptide-based drugs with specific targeting capabilities.
Industry:
Material Science: Used in the development of functionalized materials with specific properties.
Mechanism of Action
Mechanism: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes.
Molecular Targets and Pathways:
Bioorthogonal Chemistry: The azide group targets alkyne-functionalized molecules, enabling the formation of stable triazole linkages.
Comparison with Similar Compounds
Boc-L-Tyr-OH: Lacks the azidoethyl group, making it less versatile in click chemistry applications.
Fmoc-L-Tyr(2-azidoethyl)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which may offer different solubility and reactivity properties.
Uniqueness: Boc-L-Tyr(2-azidoethyl)-OH is unique due to the combination of the Boc protecting group and the azidoethyl functionality, making it highly useful in peptide synthesis and bioorthogonal chemistry.
Properties
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIXSNUBTXDMU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B8233370.png)





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]-5-oxopentanoic acid](/img/structure/B8233398.png)






